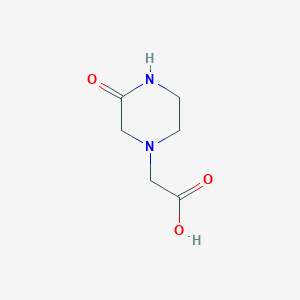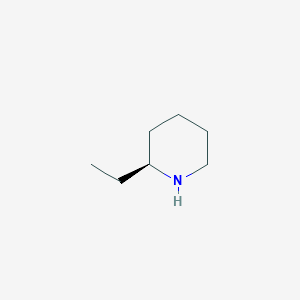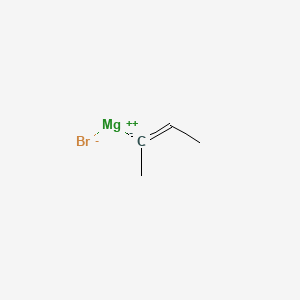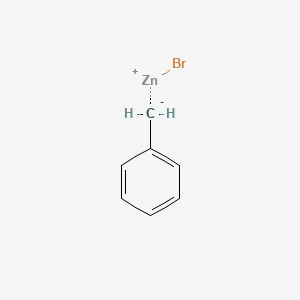
3-(氯磺酰基)-4-氟苯甲酸
概述
描述
3-(Chlorosulfonyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a chlorosulfonyl group and a fluorine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
科学研究应用
3-(Chlorosulfonyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known that the compound is a sulfonyl halide and participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Mode of Action
As a sulfonyl halide, it likely undergoes reactions typical of this class of compounds. Sulfonyl halides are known to be reactive towards nucleophiles, suggesting that 3-(Chlorosulfonyl)-4-fluorobenzoic acid may interact with its targets through nucleophilic substitution reactions .
Biochemical Pathways
Given its role in the synthesis of pparδ partial agonists , it may indirectly influence the pathways regulated by these receptors. PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation .
Result of Action
As a precursor in the synthesis of pparδ partial agonists , it may indirectly contribute to the effects of these agonists, which include modulation of lipid metabolism, inflammation, and cell proliferation .
生化分析
Biochemical Properties
3-(Chlorosulfonyl)-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the modification of these molecules. For instance, it can interact with amino acid residues such as lysine, serine, and cysteine, resulting in the formation of sulfonamide or sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making 3-(Chlorosulfonyl)-4-fluorobenzoic acid a useful reagent for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of 3-(Chlorosulfonyl)-4-fluorobenzoic acid on various types of cells and cellular processes have been investigated in several studies. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Additionally, 3-(Chlorosulfonyl)-4-fluorobenzoic acid can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-(Chlorosulfonyl)-4-fluorobenzoic acid involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the compound can inhibit enzymes by blocking their active sites or by inducing conformational changes that reduce their catalytic activity. Conversely, it can activate enzymes by stabilizing their active conformations or by promoting the formation of active enzyme-substrate complexes. Additionally, 3-(Chlorosulfonyl)-4-fluorobenzoic acid can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chlorosulfonyl)-4-fluorobenzoic acid can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. The degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term exposure to 3-(Chlorosulfonyl)-4-fluorobenzoic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of 3-(Chlorosulfonyl)-4-fluorobenzoic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage, inflammation, and apoptosis. Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having minimal impact and high doses causing adverse effects. These findings highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological effects while minimizing toxicity .
Metabolic Pathways
3-(Chlorosulfonyl)-4-fluorobenzoic acid is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of water-soluble conjugates that can be excreted from the body. The metabolic pathways of 3-(Chlorosulfonyl)-4-fluorobenzoic acid can influence its biological activity and toxicity, as different metabolites may exhibit distinct biochemical properties .
Transport and Distribution
The transport and distribution of 3-(Chlorosulfonyl)-4-fluorobenzoic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cells, it can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 3-(Chlorosulfonyl)-4-fluorobenzoic acid within cells can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-(Chlorosulfonyl)-4-fluorobenzoic acid can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of 3-(Chlorosulfonyl)-4-fluorobenzoic acid can also be influenced by its binding to transport proteins or by its incorporation into vesicles or other subcellular structures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-4-fluorobenzoic acid typically involves the chlorosulfonation of 4-fluorobenzoic acid. The reaction is carried out by treating 4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{FO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{ClFO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 3-(Chlorosulfonyl)-4-fluorobenzoic acid involves large-scale chlorosulfonation processes. The reaction is typically conducted in a reactor equipped with temperature control and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 3-(Chlorosulfonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 4-fluorobenzoic acid by using reducing agents like lithium aluminum hydride.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions.
Hydrolysis: Water or aqueous bases are used under controlled temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
4-Fluorobenzoic Acid: Formed by reduction.
相似化合物的比较
4-Chloro-3-nitrobenzoic Acid: Similar in structure but contains a nitro group instead of a fluorine atom.
3-(Chlorosulfonyl)benzoic Acid: Lacks the fluorine atom present in 3-(Chlorosulfonyl)-4-fluorobenzoic acid.
Chlorosulfonyl Isocyanate: Contains an isocyanate group instead of a carboxylic acid group.
Uniqueness: 3-(Chlorosulfonyl)-4-fluorobenzoic acid is unique due to the presence of both a chlorosulfonyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electrophilic and fluorine-containing functionalities are desired.
属性
IUPAC Name |
3-chlorosulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGZJLJZSAGDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398027 | |
| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-40-5 | |
| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


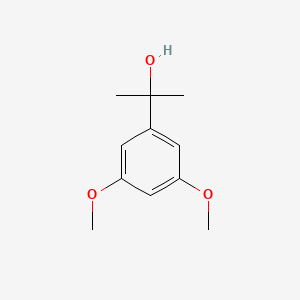
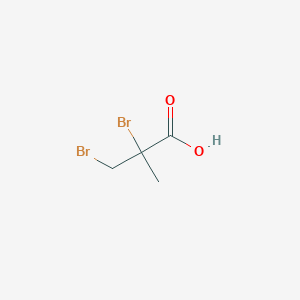

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)

